4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and an indole moiety. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,4-Dichlorophenylmethyl Group: The piperazine ring is then substituted with a 2,4-dichlorophenylmethyl group using appropriate reagents and conditions.
Attachment of the Indole Moiety: The final step involves the attachment of the indole moiety to the substituted piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the indole ring .
Scientific Research Applications
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone
Uniqueness
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole is unique due to its specific substitution pattern and the presence of both piperazine and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-5-4-14(17(21)12-15)13-23-8-10-24(11-9-23)19-3-1-2-18-16(19)6-7-22-18/h1-7,12,22H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBJCGBKLVFOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.